N-cyclopentyl-3,5-difluorobenzamide
Overview
Description
N-cyclopentyl-3,5-difluorobenzamide is an organic compound with the molecular formula C12H13F2NO It is characterized by the presence of a cyclopentyl group attached to a benzamide structure, which is further substituted with two fluorine atoms at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with cyclopentylamine. The process can be summarized in the following steps:
Activation of 3,5-difluorobenzoic acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.
Amidation reaction: The activated 3,5-difluorobenzoic acid is then reacted with cyclopentylamine under controlled conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid or sulfuric acid, while basic hydrolysis may use sodium hydroxide or potassium hydroxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.
Hydrolysis: The major products are 3,5-difluorobenzoic acid and cyclopentylamine.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-difluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site or allosteric sites of the target proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3,4-difluorobenzamide
- N-cyclopentyl-2,5-difluorobenzamide
- N-cyclopentyl-3,5-dichlorobenzamide
Uniqueness
N-cyclopentyl-3,5-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-cyclopentyl-3,5-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDPMPWSQCWKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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